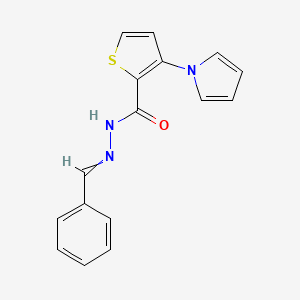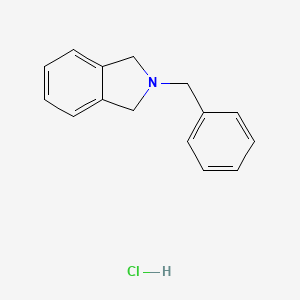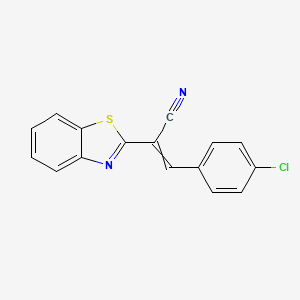![molecular formula C5H6N2O3S2 B11725715 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide is a compound with a molecular formula of C5H6N2O3S2 and a molecular weight of 206.25 g/mol . It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to obtain the desired compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
- 2-aminothiophene
- 2-thiophenecarboxylic acid
- 2,5-dimethylthiophene
Uniqueness
What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, including the oxime and sulfonamide groups. These groups contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C5H6N2O3S2 |
|---|---|
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
3-[(Z)-hydroxyiminomethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3- |
Clave InChI |
WAXNGZYUHUBECT-CLTKARDFSA-N |
SMILES isomérico |
C1=CSC(=C1/C=N\O)S(=O)(=O)N |
SMILES canónico |
C1=CSC(=C1C=NO)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11725637.png)


![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)

![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)


![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)

